Methyl 2-((4-methoxyphenyl)thio)acetate
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Overview
Description
Methyl 2-((4-methoxyphenyl)thio)acetate is an organic compound with the molecular formula C10H12O3S It is a derivative of thioester and is characterized by the presence of a methoxyphenyl group attached to a thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((4-methoxyphenyl)thio)acetate typically involves the reaction of 4-methoxythiophenol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-methoxyphenyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4-methoxyphenyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-((4-methoxyphenyl)thio)acetate depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thioester group can undergo hydrolysis, releasing the active methoxyphenyl moiety, which can then interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-methoxyphenyl)thio)acetate: Similar structure but with a different position of the methoxy group.
Methyl 2-((4-hydroxyphenyl)thio)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 2-((4-methoxyphenyl)thio)acetate is unique due to the presence of the methoxy group at the para position, which can influence its reactivity and interactions compared to other positional isomers or derivatives. This structural feature can affect its solubility, stability, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBUBAFDERZGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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